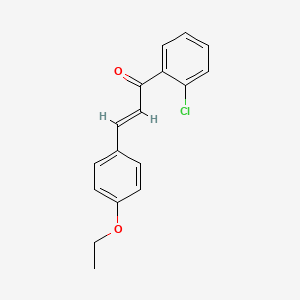
(2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is a compound of interest due to its potential applications in various scientific research fields. It is an organic compound that belongs to the phenylpropene family, and it has a molecular formula of C14H13ClO. This compound has been studied in recent years due to its potential applications in the synthesis of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in various scientific research fields. This compound has been studied for its potential use in the synthesis of pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. Additionally, this compound has been studied for its potential applications in the synthesis of other compounds, such as dyes and pigments. This compound has also been studied for its potential use in the synthesis of materials for use in electronics and optics.
Mécanisme D'action
The mechanism of action of 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound may act as a catalyst in the synthesis of other compounds. Additionally, this compound may act as a ligand, binding to other molecules and forming complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one have not been extensively studied. However, this compound has been studied for its potential use in the synthesis of pharmaceuticals, and it is believed that this compound may have anti-inflammatory and anti-cancer properties. Additionally, this compound may have an effect on the body’s metabolism and energy levels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one in lab experiments include its low cost and availability, as well as its ability to act as a catalyst in the synthesis of other compounds. Additionally, this compound is relatively stable and can be stored for long periods of time. The limitations of using this compound in lab experiments include its potential toxicity, as well as its potential to react with other compounds and form new compounds. Additionally, this compound may have unpredictable effects on biochemical and physiological processes.
Orientations Futures
The potential future directions for 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one include further research into its potential applications in the synthesis of pharmaceuticals, dyes, pigments, and materials for use in electronics and optics. Additionally, further research into its potential biochemical and physiological effects is needed. Additionally, further research into its potential toxicity and its potential to react with other compounds is needed. Finally, further research into its potential to act as a catalyst in the synthesis of other compounds is needed.
Méthodes De Synthèse
The synthesis of 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one can be achieved through a variety of methods. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. This reaction can be used to synthesize 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one by reacting a phosphonium ylide with a ketone. Another method of synthesis is the Ullmann reaction, which involves the reaction of an aryl halide with an arylboronic acid to form a biaryl compound. This reaction can be used to synthesize 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one by reacting an aryl halide with an arylboronic acid.
Propriétés
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-2-20-14-10-7-13(8-11-14)9-12-17(19)15-5-3-4-6-16(15)18/h3-12H,2H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKHUBLVPCQPBQ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




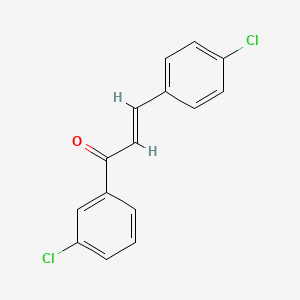
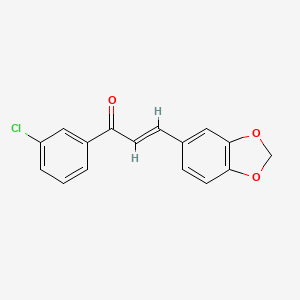
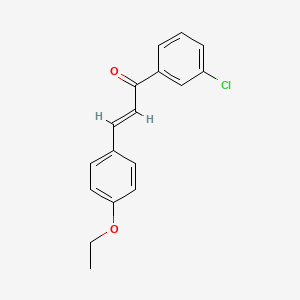

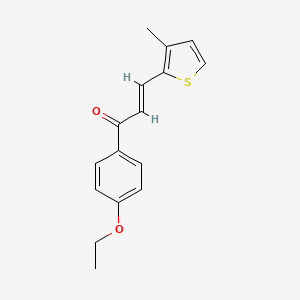

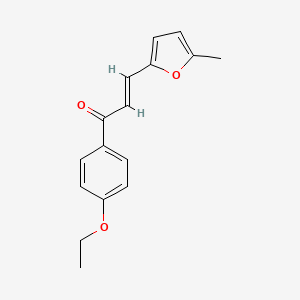

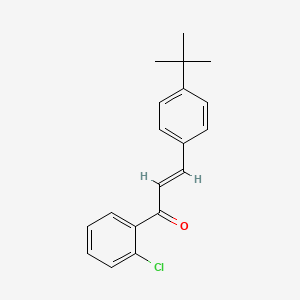

![(2E)-1-(2-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346472.png)